Theophylline olamine
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Overview
Description
Theophylline olamine is a compound derived from theophylline, a methylxanthine drug. Theophylline is known for its bronchodilator properties and is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is a salt form that enhances the solubility and stability of theophylline, making it more effective for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline olamine can be synthesized through the reaction of theophylline with ethanolamine. The reaction typically involves dissolving theophylline in a suitable solvent, such as water or ethanol, and then adding ethanolamine under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the this compound salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where theophylline and ethanolamine are mixed in precise ratios. The reaction is monitored for temperature, pH, and concentration to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pharmaceutical-grade this compound.
Chemical Reactions Analysis
Types of Reactions: Theophylline olamine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
Theophylline olamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the formulation of pharmaceuticals due to its enhanced solubility and stability.
Mechanism of Action
Theophylline olamine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells . This results in the relaxation of bronchial smooth muscles and bronchodilation. Additionally, this compound blocks adenosine receptors, which contributes to its anti-inflammatory and bronchodilator effects .
Comparison with Similar Compounds
Caffeine: Another methylxanthine with similar bronchodilator properties but more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, it has milder bronchodilator effects compared to theophylline.
Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness: Theophylline olamine is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical formulations. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor blockade, also distinguishes it from other methylxanthines .
Biological Activity
Theophylline olamine, a derivative of theophylline, is primarily recognized for its pharmacological properties as a bronchodilator and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, clinical implications, and case studies that illustrate its therapeutic effects and potential toxicity.
Overview of this compound
This compound is an alkaloid derived from xanthine, specifically 1,3-dimethylxanthine. It exhibits various biological activities that make it valuable in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanisms involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Phosphodiesterase Inhibition
- This compound acts as a non-selective inhibitor of phosphodiesterase types III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, promoting smooth muscle relaxation in the bronchial airways and enhancing bronchodilation .
- By elevating cAMP levels, theophylline also activates protein kinase A (PKA), which inhibits pro-inflammatory cytokines like TNF-alpha and leukotrienes, thereby reducing inflammation .
Adenosine Receptor Antagonism
- The compound functions as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). This antagonism can counteract adenosine-induced bronchoconstriction and improve respiratory function .
- The blockade of these receptors also contributes to enhanced cardiac contractility and reduced heart rate variability during respiratory distress .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Rapid absorption following oral administration with a bioavailability close to 100% when given intravenously .
- Distribution : It distributes widely in body fluids, including the central nervous system and placenta, with a volume of distribution ranging from 0.3 to 0.7 L/kg .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2), its metabolism can be influenced by factors such as smoking or liver disease .
Clinical Applications
This compound is utilized in various clinical settings:
- Asthma Management : It is effective in alleviating symptoms during acute asthma exacerbations by promoting bronchodilation and reducing airway inflammation .
- COPD Treatment : Studies have shown that it can improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and arterial blood gases in COPD patients .
Case Study 1: Theophylline Toxicity
A notable case involved a patient who ingested an excessive dose of this compound leading to severe toxicity. The patient presented with tachycardia, altered mental status, and acute renal failure. Treatment included supportive care and hemoperfusion therapy to expedite the elimination of the drug from the system. Remarkably, the patient's condition improved after five days, demonstrating both the drug's potency and the risks associated with overdose .
Parameter | Initial Value | Day 5 Value |
---|---|---|
Theophylline Level (μg/mL) | 40.4 | 20.54 |
Creatinine Kinase (IU/L) | >10,000 | 7471 |
Case Study 2: Efficacy in COPD
In another study involving patients with stable COPD, theophylline was shown to significantly improve respiratory function compared to placebo. Patients receiving the drug reported better symptom control and fewer exacerbations over a six-month period .
Study Group | FEV1 Improvement (%) | Placebo Group Improvement (%) |
---|---|---|
Theophylline | 15 | 5 |
Properties
CAS No. |
573-41-1 |
---|---|
Molecular Formula |
C7H8N4O2.C2H7NO C9H15N5O3 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);4H,1-3H2 |
InChI Key |
DAAFJZUNCOXSKD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N |
Key on ui other cas no. |
573-41-1 |
Synonyms |
theophylline ethanolamine theophylline olamine |
Origin of Product |
United States |
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